Z-Gln-OH

Catalog No.
S1768875
CAS No.
2650-64-8
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gln-OH

CAS Number

2650-64-8

Product Name

Z-Gln-OH

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

2650-64-8;Z-Gln-OH;N-Carbobenzyloxy-L-glutamine;N-Cbz-L-glutamine;Cbz-Gln-OH;N-Carbobenzoxy-L-glutamine;Z-L-Glutamine;CBZ-L-Glutamine;Carbobenzoxyglutamine;Cbz-L-Gln-OH;N-Benzyloxycarbonyl-L-glutamine;Carbobenzoxy-L-glutamine;Benzyloxycarbonyl-L-glutamine;N-(Benzyloxycarbonyl)-L-glutamine;Carbobenzyloxy-L-glutamine;(Benzyloxycarbonyl)glutamine;(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid;N2-Carbobenzoxy-L-glutamine;N2-Benzyloxycarbonyl-L-glutamine;JIMLDJNLXLMGLX-JTQLQIEISA-N;N(2)-Benzoxycarbonyl-L-glutamine;Glutamine,N-(benzyloxy)carbonyl-;NSC186903;ST50308656;(2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O

Peptide Synthesis:

Z-Glutamine is a commonly used building block in peptide synthesis, particularly for the solid-phase peptide synthesis (SPPS) technique. The Z-protecting group allows for the selective attachment of glutamine to a growing peptide chain while protecting its amino group from unwanted reactions with other reagents. Once the peptide sequence is complete, the Z-protecting group can be selectively removed to reveal the free amino group of glutamine in the final peptide product [1].

Source

Enzyme Studies:

Z-Glutamine can be used as a substrate for studying enzymes that utilize glutamine. Due to its modified structure, the rate of reaction between Z-Glutamine and the enzyme may differ compared to unmodified glutamine. This allows researchers to investigate the enzyme's specific binding and catalytic properties towards the glutamine side chain [2].

Source

Cell Culture Studies:

Z-Glutamine can be used as a supplement in cell culture media to study the role of glutamine in various cellular processes. The Z-protecting group ensures controlled release of glutamine within the cells, allowing researchers to investigate the effects of specific glutamine concentrations or timing of its availability on cell behavior [3].

Source

Z-Gln-OH, also known as N-alpha-carbobenzyloxy-L-glutamine, is a derivative of the amino acid glutamine. It possesses a molecular formula of C13H16N2O5C_{13}H_{16}N_{2}O_{5} and a molecular weight of approximately 280.3 g/mol. This compound is characterized by the presence of a carbobenzyloxy (Z) protecting group on the amino group of glutamine, which enhances its stability and solubility in various solvents. Z-Gln-OH appears as a white powder and is typically stored in a sealed container at room temperature to maintain its integrity .

  • Scientific sources do not report extensive safety information on CBZ-Glutamine.
  • As a general precaution, unknown compounds should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

  • Hydrolysis: In the presence of water, Z-Gln-OH can be hydrolyzed to yield L-glutamine and benzyl alcohol .
  • Substitution Reactions: The carbobenzyloxy group can be removed under acidic conditions, allowing for further functionalization of the amino group .
  • Coupling Reactions: The compound can participate in peptide synthesis through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, forming peptide bonds with other amino acids .

These reactions are crucial for its applications in peptide synthesis and biochemical research.

Z-Gln-OH exhibits notable biological activity primarily through its interaction with microbial transglutaminase, an enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. This interaction positions Z-Gln-OH as an acyl donor, influencing various biochemical pathways involved in protein cross-linking . The compound's ability to modulate enzyme activity suggests potential roles in cellular signaling, metabolism, and gene expression.

The synthesis of Z-Gln-OH typically involves several key steps:

  • Protection of the Amino Group: Glutamine's amino group is protected by reacting it with trityl chloride in the presence of a base such as pyridine, forming trityl-protected glutamine.
  • Introduction of the Carbobenzoxy Group: The trityl-protected glutamine is then reacted with carbobenzoxy chloride under basic conditions to introduce the carbobenzoxy group .

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and yield optimization, utilizing controlled environments to ensure high purity .

Z-Gln-OH is widely used in:

  • Peptide Synthesis: Its protected form allows for selective reactions during peptide assembly.
  • Biochemical Research: It serves as a substrate or inhibitor in studies involving microbial transglutaminases and other enzymes.
  • Pharmaceutical Development: The compound's unique properties make it valuable in developing therapeutic agents targeting metabolic pathways .

Studies have shown that Z-Gln-OH interacts specifically with microbial transglutaminase, influencing its activity and stability. These interactions can lead to the formation of stable macromolecular complexes that are crucial for understanding protein modifications and cellular processes . Moreover, the compound's effects on cellular functions suggest it may impact signaling pathways relevant to various physiological responses.

Z-Gln-OH shares structural similarities with several other compounds that also contain glutamine derivatives or protective groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-alpha-carbobenzoxy-L-glutamineC13H16N2O5Contains a carbobenzyloxy protecting group
Z-Aspartic AcidC4H7NO4Similar protective group but different amino acid
Z-PhenylalanineC15H15NO4Contains phenylalanine instead of glutamine
N-alpha-trityl-L-glutamineC19H23N2O4Trityl protecting group provides different reactivity

These compounds highlight Z-Gln-OH's unique protective group configuration, impa

XLogP3

0.3

Other CAS

2650-64-8

General Manufacturing Information

L-Glutamine, N2-[(phenylmethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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